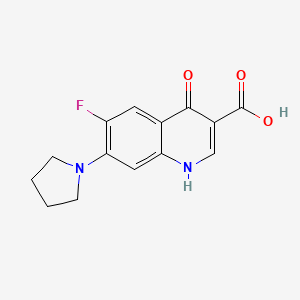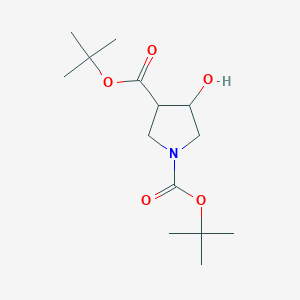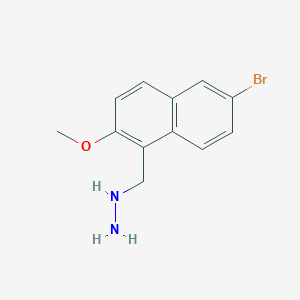
6-Fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluoro-4-(pyrrolidin-1-yl) benzoyl chloride.
Intermediate Formation: This intermediate is reacted with ethyl 3-(diethylamino)acrylate to yield the desired compound.
Reaction Conditions: The reactions are often carried out under microwave-assisted conditions to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 6-position can be substituted by nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolones .
科学的研究の応用
6-Fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel antibacterial agents and has shown potential in targeting DNA gyrase and topoisomerase IV.
Biological Research: The compound is used in studies related to its antibacterial and antiviral properties.
Material Science: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-Fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves:
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum antibacterial activity.
Moxifloxacin: A newer quinolone with enhanced activity against resistant strains.
特性
分子式 |
C14H13FN2O3 |
|---|---|
分子量 |
276.26 g/mol |
IUPAC名 |
6-fluoro-4-oxo-7-pyrrolidin-1-yl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O3/c15-10-5-8-11(6-12(10)17-3-1-2-4-17)16-7-9(13(8)18)14(19)20/h5-7H,1-4H2,(H,16,18)(H,19,20) |
InChIキー |
UZKAPWNBMVHQHV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B15063996.png)

![3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one](/img/structure/B15064012.png)
![2-Chloro-6-iodoimidazo[1,2-a]pyridine](/img/structure/B15064020.png)
![7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15064024.png)






![(E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one](/img/structure/B15064061.png)


